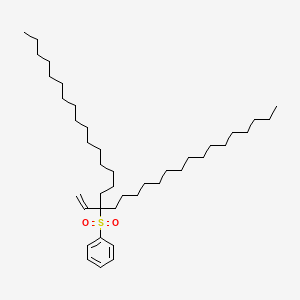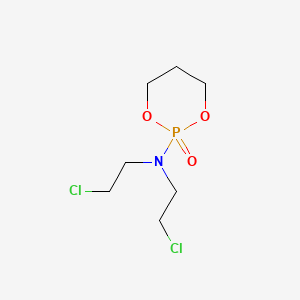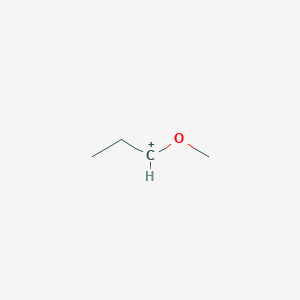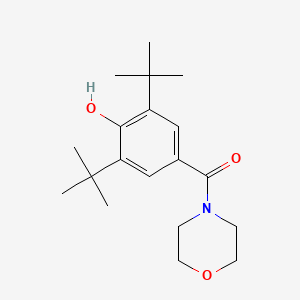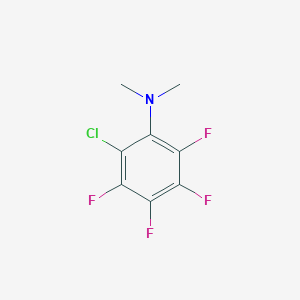
2-Chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline is an organic compound characterized by the presence of chlorine, fluorine, and dimethylamine groups attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline typically involves the introduction of chlorine and fluorine atoms onto an aniline ring, followed by the addition of dimethylamine groups. One common method involves the use of fluorinated aniline derivatives as starting materials, which are then subjected to chlorination and subsequent dimethylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by the introduction of dimethylamine groups. These processes are typically carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
2-Chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methoxy-benzamide
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
- 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid
Uniqueness
2-Chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline is unique due to the presence of both chlorine and fluorine atoms on the aniline ring, along with dimethylamine groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63220-27-9 |
|---|---|
分子式 |
C8H6ClF4N |
分子量 |
227.58 g/mol |
IUPAC名 |
2-chloro-3,4,5,6-tetrafluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H6ClF4N/c1-14(2)8-3(9)4(10)5(11)6(12)7(8)13/h1-2H3 |
InChIキー |
JQJYFYOMYJPJEK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=C(C(=C1Cl)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

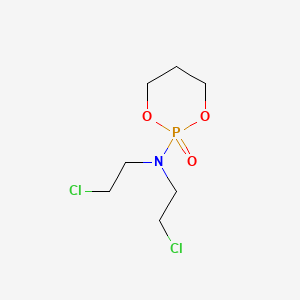
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
